molecular formula C23H23N3O5 B2481217 GPR84 antagonist 8

GPR84 antagonist 8

Cat. No.: B2481217
M. Wt: 421.4 g/mol
InChI Key: KSGKMLVYIUJQMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GPR84 antagonist 8 is a selective antagonist of the G protein-coupled receptor 84 (GPR84). This receptor is primarily expressed in immune cells such as monocytes, macrophages, and neutrophils, and is involved in inflammatory responses. This compound has been studied for its potential therapeutic applications in inflammatory diseases and fibrotic disorders .

Scientific Research Applications

GPR84 antagonist 8 has a wide range of scientific research applications, including:

Future Directions

GPR84 is still considered an orphan G protein-coupled receptor (GPCR), and it has been reported to be activated by medium-chain fatty acids (MCFAs) and a range of synthetic compounds . The most advanced drug candidates that target GPR84 are the antagonists PBI-4050 and GLPG1205 . These insights into the structure and function of GPR84 could improve our understanding of ligand recognition, receptor activation, and G αi-coupling of GPR84. Our structures could also facilitate rational drug discovery against inflammation and metabolic disorders targeting GPR84 .

Biochemical Analysis

Biochemical Properties

GPR84 interacts selectively with pertussis toxin-sensitive Gi-family G proteins, leading to reduced cAMP levels in cells . It responds to medium-chain fatty acids (9–14 carbons) and other chemical agonists, including 6-n-octylaminouracil (6-OAU), diindolylmethane, and embelin . These ligands activate GPR84 and induce downstream pro-inflammatory responses.

Cellular Effects

GPR84 activation influences various cell types. For instance, it amplifies LPS-stimulated IL-8 production in polymorphonuclear leukocytes and TNF-α production in macrophages . It impacts cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, GPR84 Antagonist 8 inhibits the action of 6-OAU by decreasing cAMP production in GPR84-CHO cells . Further details on its binding interactions and gene expression changes would require additional research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GPR84 antagonist 8 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes:

    Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of the compound.

    Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical properties. This may involve reactions such as alkylation, acylation, or halogenation.

    Purification: The final product is purified using techniques such as chromatography to achieve the required purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

GPR84 antagonist 8 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .

Comparison with Similar Compounds

Similar Compounds

    6-Octylaminouracil (6-OAU): A known agonist of GPR84.

    PSB-1584: Another ligand for GPR84, used for studying receptor localization and competition between ligands.

    Embelin: A non-lipid agonist of GPR84.

    2-(Hexylthio)pyrimidine-4,6-diol (ZQ-16): Suggested to act as a GPR84 agonist

Uniqueness

GPR84 antagonist 8 is unique in its high selectivity and potency as an antagonist of GPR84. Unlike other compounds that may act as agonists or have mixed effects, this compound specifically inhibits the receptor, making it a valuable tool for studying the role of GPR84 in various biological processes and for developing targeted therapies .

Properties

IUPAC Name

2-(1,4-dioxan-2-ylmethoxy)-9-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c27-23-25-22(31-15-19-14-28-9-10-29-19)12-21-20-5-4-18(11-16(20)6-8-26(21)23)30-13-17-3-1-2-7-24-17/h1-5,7,11-12,19H,6,8-10,13-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGKMLVYIUJQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=NC2=O)OCC3COCCO3)C4=C1C=C(C=C4)OCC5=CC=CC=N5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.